![molecular formula C23H37O5P B1247944 (3beta-Hydroxy-20-oxopregn-5-en-16-yl)phosphonic acid monoethyl ester CAS No. 14413-03-7](/img/structure/B1247944.png)
(3beta-Hydroxy-20-oxopregn-5-en-16-yl)phosphonic acid monoethyl ester
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Overview
Description
3beta-Hydroxy-16-phosphonopregn-5-en-20-one monoethyl ester is a corticosteroid hormone.
Scientific Research Applications
Phosphonic Acid Applications : Phosphonic acids, like the compound , have a wide range of applications due to their structural analogy with phosphate moieties and coordination or supramolecular properties. They are used in bioactive properties (drugs, pro-drugs), bone targeting, designing supramolecular or hybrid materials, functionalizing surfaces, analytical purposes, medical imaging, and as phosphoantigens (Sevrain et al., 2017).
Crystal Structure and Spectroscopic Properties : Research on phosphonic acid esters, such as the one mentioned, has led to detailed characterizations of their crystal structures and spectroscopic properties. This information is crucial for understanding their chemical behavior and potential applications in fields like materials science and molecular biology (Nikolova, 2011).
Synthesis of Self-Doped Conducting Polyaniline : Phosphonic acid monoesters have been used in the synthesis of conducting self-doped polymers. These polymers show promising applications in the field of conductive materials and nanotechnology (Amaya et al., 2014).
Polymerizing Phostones for Poly(phosphonate)s : The use of cyclic phosphonic acid esters, like the one , in ring-opening polymerization, has been explored to create poly(phosphonate)s. These polymers have adjustable hydrophilicity, making them useful in various biomedical and industrial applications (Bauer et al., 2018).
Solvent Extraction Properties : Certain phosphonic acid monoesters have been studied for their efficiency in solvent extraction of metal cations, showcasing potential applications in separation processes and analytical chemistry (Pugia et al., 1986).
Selective Esterification : Research has been conducted on selective esterification procedures for phosphonic acids, demonstrating the versatility of these compounds in organic synthesis. This is crucial for developing new pharmaceuticals and materials (Trzepizur et al., 2021).
properties
CAS RN |
14413-03-7 |
---|---|
Molecular Formula |
C23H37O5P |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-16-yl]-ethoxyphosphinic acid |
InChI |
InChI=1S/C23H37O5P/c1-5-28-29(26,27)20-13-19-17-7-6-15-12-16(25)8-10-22(15,3)18(17)9-11-23(19,4)21(20)14(2)24/h6,16-21,25H,5,7-13H2,1-4H3,(H,26,27)/t16-,17+,18-,19-,20?,21-,22-,23-/m0/s1 |
InChI Key |
YTHYJGZYFUJIFJ-NIPOZLBPSA-N |
Isomeric SMILES |
CCOP(=O)(C1C[C@H]2[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)O)O |
SMILES |
CCOP(=O)(C1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)O |
Canonical SMILES |
CCOP(=O)(C1CC2C3CC=C4CC(CCC4(C3CCC2(C1C(=O)C)C)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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